molecular formula C9H11ClS B7999733 3-Chloro-6-methylphenyl ethyl sulfide

3-Chloro-6-methylphenyl ethyl sulfide

Cat. No.: B7999733
M. Wt: 186.70 g/mol
InChI Key: CVAYELHDVLJMIE-UHFFFAOYSA-N
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Description

3-Chloro-6-methylphenyl ethyl sulfide (CAS 875236-40-1) is an organosulfur compound with the molecular formula C9H11ClS and a molecular weight of 186.7 g/mol . Its structure features a benzene ring substituted with a chlorine atom, a methyl group, and an ethylsulfide group, as defined by the canonical SMILES string CCSC1=CC(Cl)=CC=C1C . This specific arrangement of substituents makes it a potential building block or intermediate in organic synthesis and medicinal chemistry research. While related phenyl sulfide compounds are explored as intermediates for pharmaceuticals and in materials science , the specific research applications and biological mechanisms of this compound require further investigation. Researchers value this compound for its potential in developing novel chemical entities. This product is intended for research and development purposes only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethylsulfanyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAYELHDVLJMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3 Chloro 6 Methylphenyl Ethyl Sulfide Transformations

Reaction Mechanisms Governing Sulfide (B99878) Formation

The formation of the carbon-sulfur (C-S) bond in aryl sulfides like 3-Chloro-6-methylphenyl ethyl sulfide can be achieved through several distinct mechanistic pathways. These routes range from radical-based processes to classic polar reactions and modern transition-metal-catalyzed couplings.

Single-electron transfer (SET) mechanisms represent a pathway to C-S bond formation that proceeds through radical intermediates. In the context of synthesizing an aryl sulfide, this can be initiated photochemically. For instance, a photocatalyst, upon excitation by light, can be reductively quenched by a thiolate anion (e.g., ethanethiolate). This process generates a highly reactive thiyl radical and a reduced catalyst species. nih.gov

The photocatalytic cycle can proceed as follows:

Generation of Thiyl Radical: An aromatic thiolate anion, formed by deprotonating a thiol, transfers an electron to a photoexcited catalyst, resulting in a thiyl radical. nih.gov

Formation of Aryl Radical: The reduced photocatalyst then transfers an electron to an aryl halide precursor, such as 1-chloro-2-iodo-4-methylbenzene, leading to the formation of an aryl halide radical anion. This intermediate can then fragment, releasing a halide ion and generating the corresponding aryl radical.

C-S Bond Formation: The aryl radical can then combine with a thiolate anion to form a sulfide radical anion intermediate.

Product Formation and Catalyst Regeneration: This sulfide radical anion is subsequently oxidized by the thiyl radical generated in the first step, yielding the final aryl sulfide product, this compound, and regenerating the thiolate anion.

Alternatively, in some photocatalytic systems using aryl diazonium salts, an aryl radical is generated via photoreduction. This aryl radical adds to a disulfide (like diethyl disulfide) to form a stabilized sulfur-centered radical. Oxidation of this intermediate closes the catalytic cycle and yields the aryl sulfide after S-S bond cleavage. nih.gov

Nucleophilic aromatic substitution (SNAr) is a classical, non-metal-catalyzed method for forming aryl sulfides. nih.gov This pathway is viable when the aromatic ring is "activated" by the presence of at least one strong electron-withdrawing group. For the synthesis of this compound, a plausible precursor would be 2,4-dichloro-1-methylbenzene.

The mechanism involves a two-step addition-elimination sequence:

Nucleophilic Attack: An ethyl thiolate anion (CH₃CH₂S⁻), a potent nucleophile, attacks the carbon atom bearing a chloro substituent on the activated aromatic ring. wikipedia.org This attack is directed to the position activated by the electron-withdrawing nature of the chloro group itself and potentially other groups on the ring. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.

Transition-metal catalysis is a powerful and versatile strategy for C-S bond formation, offering high efficiency and broad functional group tolerance. mdpi.comnih.gov Palladium, nickel, and copper complexes are commonly employed. While historically sulfur compounds were considered catalyst poisons, various robust catalytic systems have been developed that effectively form aryl C-S bonds. nih.govnih.gov

A general catalytic cycle for the palladium-catalyzed synthesis of this compound from an aryl halide (e.g., 2-chloro-5-methyliodobenzene) and ethanethiol (B150549) would involve the following key steps:

Oxidative Addition: A low-valent metal complex, typically Pd(0), undergoes oxidative addition into the aryl-halide bond of the precursor. This forms a Pd(II) intermediate. uni.lu

Thiolate Complexation/Transmetalation: The ethanethiol can be deprotonated by a base in the reaction mixture to form a thiolate, which then coordinates to the Pd(II) center, displacing another ligand. In some variations, a pre-formed zinc thiolate or other metal thiolate is used, and the sulfur group is transferred to the palladium center via transmetalation. nih.govuni.lu The use of zinc chloride can be beneficial as it may alleviate strong coordination of the thiolate to the palladium, preventing catalyst deactivation. nih.govuni.lu

Reductive Elimination: This is the key bond-forming step. The aryl and ethylthio ligands on the Pd(II) center couple, forming the C-S bond of the this compound product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Nickel-catalyzed systems operate via similar catalytic cycles involving Ni(0)/Ni(II) or potentially Ni(I)/Ni(III) intermediates. nih.govresearchgate.net These reactions can utilize various aryl electrophiles, including aryl halides and even aryl esters, providing a broad scope for the synthesis of complex aryl sulfides. acs.org

Comparison of General Features of C-S Bond Formation Methods
MethodKey Intermediate(s)Typical PrecursorsGeneral ConditionsReference
Single-Electron Transfer (SET)Aryl and thiyl radicalsAryl halide, Thiol, PhotocatalystVisible light, Base nih.gov
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer complexActivated aryl halide, ThiolateStrong base, Polar solvent nih.gov
Transition-Metal Catalysis (Pd)Pd(II)-thiolate complexAryl halide, Thiol, Pd(0) catalystBase, Ligands (e.g., phosphines) uni.luacs.org
Transition-Metal Catalysis (Ni)Ni(II) or Ni(III) complexAryl halide/ester, Thiol, Ni catalystBase, Ligands, High temperature nih.govresearchgate.net

Mechanistic Studies of Oxidative Transformations of the Sulfide Moiety

The sulfur atom in this compound is susceptible to oxidation, most commonly yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. The selective oxidation to the sulfoxide is a synthetically important transformation.

The conversion of a sulfide to a sulfoxide involves the transfer of one oxygen atom to the sulfur center. The mechanism of this process is highly dependent on the nature of the oxidant employed.

Molecular Oxygen/Air: The oxidation of sulfides using molecular oxygen as the terminal oxidant is an environmentally attractive method. This transformation often requires a catalyst. One proposed mechanism is an electron transfer-oxygen transfer (ET-OT) pathway. In such a system, the sulfide first reacts with a catalyst to yield a sulfide cation radical. nih.gov Under aerobic conditions, this can lead to a catalytic cycle where the final step is the release of the sulfoxide product. nih.gov Another approach involves electrochemical catalysis, where sulfoxides can be prepared controllably using either molecular oxygen or water as the oxygen source without external oxidants. rsc.org A system using NaNO₂ and Br₂ as co-catalysts for aerobic oxidation has also been developed, proceeding efficiently under mild conditions. mdpi.com

gem-Dihydroperoxides: These reagents, such as 1,1-dihydroperoxycyclohexane, can efficiently oxidize sulfides to sulfoxides under mild, catalyst-free conditions. organic-chemistry.orgresearchgate.netyoutube.com Mechanistic studies suggest a process where one of the peroxide groups accomplishes the oxidation of the sulfide to the sulfoxide. organic-chemistry.org The reaction is often highly selective, with minimal overoxidation to the sulfone, and can be performed in various solvents like methanol (B129727) or benzene (B151609). organic-chemistry.org Kinetic analyses have shown a fast initial phase followed by a slower stage. organic-chemistry.org

Oxone: Oxone (potassium peroxymonosulfate) is a versatile and common oxidant for converting sulfides to sulfoxides. researchgate.net The selectivity of the reaction can be highly dependent on the reaction conditions. For instance, in a catalyst-free system, the choice of solvent can dictate the outcome; using ethanol (B145695) favors the formation of sulfoxides in excellent yields, whereas using water leads predominantly to the sulfone. rsc.org In a one-pot synthesis of sulfoxides, it was proposed that the presence of KBr leads to the formation of an intermediate with a sulfur-bromine bond. This intermediate formation is thought to be key to reducing the reactivity of the sulfur atom, thus preventing further oxidation to the sulfone. nih.gov

Imidazolium (B1220033) Fluorochromate (IFC): The oxidation of organic sulfides with imidazolium fluorochromate results in the formation of the corresponding sulfoxides. researchgate.netasianpubs.org Kinetic studies have shown that the reaction is first-order with respect to IFC and exhibits Michaelis-Menten type kinetics with respect to the sulfide. researchgate.netasianpubs.org The reaction is catalyzed by acid. researchgate.net The proposed mechanism involves the formation of a sulfenium cation intermediate in the rate-determining step, indicating an electron-deficient sulfur center during this stage. researchgate.netasianpubs.org

Kinetic Data for Sulfide Oxidation by Imidazolium Fluorochromate
ReactantReaction OrderKey ObservationReference
Imidazolium FluorochromateFirst OrderRate is directly proportional to [IFC]. researchgate.netasianpubs.org
SulfideMichaelis-Menten KineticsIndicates formation of a pre-equilibrium complex. researchgate.netasianpubs.org
Acid (e.g., TsOH)CatalyticReaction is catalyzed by hydrogen ions. researchgate.net

Sodium Chlorite (B76162) (NaClO₂): Sodium chlorite can serve as an effective oxidant for sulfides, typically requiring activation. When combined with hydrochloric acid (HCl), NaClO₂ generates chlorine dioxide (ClO₂•) in situ, which is a powerful and selective oxidizing agent that functions well in organic media. nih.govnih.gov This method can be tuned for high selectivity towards either sulfoxides or sulfones depending on the conditions. nih.govresearchgate.net Alternatively, the oxidation can be catalyzed by transition metals. For example, manganese(III) acetylacetonate (B107027) in acetone (B3395972) can catalyze the rapid and high-yielding conversion of various sulfides to their corresponding sulfoxides using sodium chlorite. rsc.org

Pathways for Sulfide to Sulfoxide Oxidation

Investigation of Radical Chain Mechanisms and Intermediates

The transformation of this compound can proceed through radical chain mechanisms, particularly under conditions involving initiators like UV light or radical-generating reagents. The process is typically initiated by the abstraction of a hydrogen atom. The sulfide moiety contains C-H bonds on the ethyl group and the methyl group, as well as the S-H bond in a corresponding thiol, which is significantly weaker than an O-H bond. wikipedia.org Hydrogen-atom abstraction from a thiol, for instance, results in a thiyl radical (RS•). wikipedia.org

In the case of this compound, the most likely sites for hydrogen abstraction by a radical initiator (X•) are the α- and β-positions of the ethyl group. Abstraction at the α-position is generally favored due to the ability of the adjacent sulfur atom to stabilize the resulting radical.

Initiation: X• + CH₃C₆H₃(Cl)SCH₂CH₃ → XH + CH₃C₆H₃(Cl)SC•HCH₃ (α-carbon radical) or XH + CH₃C₆H₃(Cl)SCH₂C•H₂ (β-carbon radical)

Following initiation, the carbon-centered radical can undergo various propagation steps. One significant pathway, especially in an oxygen-rich environment, involves the rapid addition of molecular oxygen to form a peroxyl radical. This is a key step in atmospheric and combustion-related oxidation processes. scispace.com

Propagation: CH₃C₆H₃(Cl)SC•HCH₃ + O₂ → CH₃C₆H₃(Cl)SCH(OO•)CH₃

These peroxyl radicals are key intermediates that can participate in further reactions, such as abstracting hydrogen from another substrate molecule to form a hydroperoxide and a new carbon-centered radical, thus propagating the chain. The stability and subsequent reaction pathways of these radical intermediates are influenced by the electronic nature of the substituted aromatic ring.

Mechanistic Details of Sulfide to Sulfone Oxidation Pathways

The oxidation of this compound to the corresponding sulfone is a fundamental transformation in organosulfur chemistry. nih.gov This process typically occurs in a stepwise manner, proceeding through a sulfoxide intermediate.

Sulfide → Sulfoxide → Sulfone

A variety of oxidizing agents can effect this transformation, including hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, mCPBA), and systems that generate reactive species like chlorine dioxide in situ. nih.govorganic-chemistry.org The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

First Oxidation (Sulfide to Sulfoxide): The electron-rich sulfur atom of the sulfide attacks the oxidant (e.g., H₂O₂), leading to the formation of the sulfoxide and a molecule of water. The transition state involves the formation of an O-S bond and the cleavage of the O-O bond in the peroxide.

Second Oxidation (Sulfoxide to Sulfone): The sulfur atom in the resulting sulfoxide is less nucleophilic than in the parent sulfide due to the electron-withdrawing nature of the sulfinyl group. However, it can undergo a second oxidation under appropriate conditions to yield the sulfone. researchgate.net This step often requires stronger oxidizing conditions or longer reaction times compared to the first oxidation.

An alternative method utilizes sodium chlorite (NaClO₂) and hydrochloric acid (HCl) to generate chlorine dioxide (ClO₂) in situ. nih.gov This radical species can effectively oxidize sulfides to sulfones with high selectivity, often minimizing side reactions that can occur with other oxidants. nih.gov The choice of solvent can also be critical, with organic solvents like ethyl acetate (B1210297) or acetonitrile (B52724) providing a suitable medium for substrates with limited water solubility. nih.gov

Table 1: Common Oxidizing Systems for Sulfide to Sulfone Conversion

Oxidant System Description Selectivity Reference
Hydrogen Peroxide (H₂O₂) / Catalyst Often used with catalysts like tantalum or niobium carbide. Catalyst choice can determine selectivity for sulfoxide vs. sulfone. Can be selective for sulfone. organic-chemistry.org
m-Chloroperoxybenzoic acid (mCPBA) A common, effective reagent for oxidizing sulfides. Stoichiometry controls the product (1 equiv for sulfoxide, 2+ equiv for sulfone). Good, but can lead to over-oxidation. nih.gov
Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) An environmentally benign, metal-free system that enables clean conversion to the sulfone. High selectivity for sulfone over sulfoxide. researchgate.net
Sodium Chlorite (NaClO₂) / HCl Generates chlorine dioxide in situ, a radical oxidant. High selectivity for sulfone. nih.gov

Factors Influencing Regio- and Chemoselectivity in Oxidation Processes

Controlling the outcome of the oxidation of this compound is crucial for synthetic applications. Both regioselectivity (which part of the molecule reacts) and chemoselectivity (which functional group reacts, or to what extent) are governed by several factors.

Regioselectivity: In oxidation reactions targeting the sulfur atom, the primary challenge is to avoid oxidation at other sites, such as the aromatic ring or the alkyl side chains. The sulfur atom is generally the most nucleophilic and easily oxidized site in the molecule. By using sulfur-specific oxidizing agents like H₂O₂ or mCPBA under controlled conditions, the reaction can be directed exclusively to the sulfide moiety. organic-chemistry.org

Chemoselectivity: The key challenge in chemoselectivity is the selective formation of either the sulfoxide or the sulfone. researchgate.net

Oxidant Stoichiometry: The most direct method to control the oxidation level is by carefully managing the stoichiometry of the oxidizing agent. Using approximately one equivalent of the oxidant under mild conditions typically favors the formation of the sulfoxide. An excess of the oxidant and/or more forcing conditions (higher temperature, longer reaction time) drives the reaction to the sulfone stage. organic-chemistry.orgresearchgate.net

Nature of the Oxidant: Some reagents are inherently more powerful and less selective, readily converting sulfides directly to sulfones. For example, using urea-hydrogen peroxide with phthalic anhydride has been shown to achieve a clean conversion to the sulfone without significant observation of the intermediate sulfoxide. researchgate.net Conversely, modified Sharpless reagents have been developed for the clean oxidation of sulfides specifically to sulfoxides. researchgate.net

Reactivity and Transformation of the Chlorinated Aromatic Ring in this compound

Influence of the Chlorine Substituent on Aromatic Reactivity

The chlorine atom is a key functional group that significantly modulates the reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution. wikipedia.org Halogens like chlorine exert two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene or toluene. jalsnet.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions relative to the chlorine atom.

The inductive effect of chlorine is stronger than its resonance effect, resulting in a net deactivation of the ring. However, the resonance effect directs incoming electrophiles to the ortho and para positions. Therefore, chlorine is known as an ortho, para-directing deactivator. jalsnet.comisca.me In the context of this compound, the chlorine at the C3 position deactivates the entire ring but directs potential electrophiles towards the C2 and C4 positions.

Potential for Selective Functionalization of the Aromatic Nucleus

Selective functionalization of the aromatic ring of this compound requires considering the combined directing effects of all three substituents: the chlorine atom, the methyl group, and the ethylthio group.

Ethylthio group (-SCH₂CH₃): This group is an ortho, para-director and an activating group due to the resonance donation from the sulfur lone pairs. It directs incoming electrophiles to the positions ortho and para to itself.

Methyl group (-CH₃): This is also an ortho, para-director and an activating group due to hyperconjugation and a weak inductive effect. wikipedia.org

Chlorine atom (-Cl): As discussed, this is an ortho, para-director and a deactivating group. jalsnet.comacs.org

The positions on the ring available for substitution are C2, C4, and C5. The directing influences of the existing substituents on these positions are summarized below.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Position Directed by -SCH₂CH₃ (at C1) Directed by -Cl (at C3) Directed by -CH₃ (at C6) Overall Tendency
C2 Ortho Ortho Meta Strongly Favored
C4 Para Ortho Meta Strongly Favored
C5 Meta Para Ortho Moderately Favored

Based on this analysis, positions C2 and C4 are the most electronically activated and sterically accessible for electrophilic attack. The powerful ortho, para-directing nature of the ethylthio group, reinforced by the directing effect of the chlorine atom, makes these positions prime targets for functionalization reactions such as nitration, halogenation, or Friedel-Crafts reactions. The final regiochemical outcome would depend on the specific electrophile and reaction conditions, but a high degree of selectivity for substitution at C2 and/or C4 is expected.

Fundamental Studies on the Stability and Degradation Pathways of the Sulfide Linkage

The sulfide linkage (C-S-C) is a critical structural feature of this compound, and its stability is paramount to the molecule's integrity. The bond dissociation energy of a C-S bond is significantly lower than that of a C-O or C-C bond, making the sulfide linkage a potential site of chemical degradation. wikipedia.org

Oxidative Degradation: The most common degradation pathway for the sulfide linkage is oxidation. As detailed in section 3.2.2, the sulfur atom can be readily oxidized to form a sulfoxide and subsequently a sulfone. organic-chemistry.orgresearchgate.net While this transformation is often a desired synthetic step, uncontrolled oxidation by atmospheric oxygen or other environmental oxidants represents a primary degradation route. The formation of sulfoxides and sulfones dramatically alters the chemical and physical properties of the molecule.

Radical-Induced Degradation: The sulfide linkage can be susceptible to attack by radicals. For instance, hydroxyl radicals (•OH), which are prevalent in atmospheric chemistry, can react with organic sulfides. researchgate.net The reaction can proceed via addition to the sulfur atom or abstraction of a hydrogen atom from the adjacent alkyl group. researchgate.net Studies on methionine, an amino acid containing a sulfide linkage, show that sulfide radical cations can form upon oxidation. nih.gov These radical intermediates are highly reactive and can undergo further reactions, potentially leading to the cleavage of the C-S bond.

Thermal Stability: While aryl sulfides are generally thermally stable, the presence of substituents and impurities can lower their decomposition temperature. At elevated temperatures, C-S bond homolysis can occur, generating thiyl and carbon-centered radicals, which can initiate complex decomposition cascades.

Complexation and Cleavage: Thiolate and sulfide groups are known to bind strongly to soft metal ions. wikipedia.org In certain environments, interaction with metal catalysts or surfaces could potentially weaken the C-S bond, facilitating its cleavage. Palladium-catalyzed reactions, for example, are known to mediate the cleavage and formation of C-S bonds in aryl sulfides. organic-chemistry.org

In-Depth Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Literature

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Chromatographic Techniques (GC, TLC, HPLC)

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Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular structures and electronic properties. These calculations solve the Schrödinger equation, or its approximations, for a given molecule to determine its energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scispace.comnih.gov The process typically begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation, representing its most stable state. mdpi.com Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed for such calculations, providing reliable predictions of geometrical parameters and electronic properties. researchgate.netfrontiersin.org

For 3-Chloro-6-methylphenyl ethyl sulfide (B99878), DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the chloro, methyl, and ethyl sulfide groups on the phenyl ring creates a specific electronic environment and steric arrangement that dictates its final geometry. The interaction between the sulfur lone pairs and the phenyl π-system, influenced by the electron-withdrawing chlorine and electron-donating methyl groups, would be a key feature revealed by these calculations.

Interactive Table: Predicted Geometrical Parameters for 3-Chloro-6-methylphenyl ethyl sulfide (Illustrative) This table presents hypothetical, yet realistic, DFT-calculated values for the key structural parameters of this compound, based on data for analogous molecules like substituted thioanisoles and chlorobenzenes. Actual experimental or higher-level computational values may vary.

ParameterAtom Pair/GroupPredicted ValueUnit
Bond LengthC(aromatic)-S1.77Å
Bond LengthS-C(ethyl)1.82Å
Bond LengthC(aromatic)-Cl1.74Å
Bond LengthC(aromatic)-C(methyl)1.51Å
Bond AngleC(aromatic)-S-C(ethyl)104.5Degrees
Dihedral AngleC-C-S-C~90Degrees

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the benzene (B151609) ring, reflecting the electron-donating character of the sulfide group. The LUMO would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom. The methyl group, being electron-donating, would slightly raise the HOMO energy, while the chlorine atom would lower the LUMO energy. The interplay of these substituents determines the final energy gap. frontiersin.orgnih.gov

Interactive Table: Representative Frontier Orbital Energies for Substituted Aromatic Compounds This table shows typical HOMO-LUMO energies and gaps for related molecules, illustrating the influence of different substituents. The values are intended to be representative and are sourced from general findings in computational studies.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Thioanisole (B89551) (analog)-8.10-0.557.55
Chlorobenzene (analog)-9.07-0.418.66
Toluene (analog)-8.85-0.308.55
4-Substituted Thioanisole (example)-7.50-1.506.00

Exploration of Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. iupac.org By mapping this surface, chemists can identify the most favorable routes for a chemical reaction, from reactants to products, passing through transition states. iupac.org Computational studies on molecules like thioanisole have successfully constructed full-dimensional PESs for processes such as photodissociation, revealing the complex interplay between different electronic states and reaction coordinates, like the breaking of the S-CH₃ bond. nih.govaip.org

For this compound, exploring the PES would be crucial for understanding its reactivity in various chemical transformations, such as oxidation at the sulfur atom or electrophilic substitution on the aromatic ring. The surface would reveal the minimum energy paths for these reactions, identifying all intermediates and transition states along the way. umn.edu This allows for a detailed, step-by-step understanding of the reaction mechanism.

Mechanistic Insights Derived from Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by allowing for the direct study of short-lived, high-energy species that are difficult to observe experimentally.

Identification and Characterization of Transition States and Reactive Intermediates

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state. Reactive intermediates are transient, low-energy valleys on the reaction path between two transition states. Identifying and characterizing these species is key to understanding the kinetics and mechanism of a reaction. Computational methods can locate transition state structures and calculate their energies, which correspond to the activation energy barrier of the reaction. researchgate.netacs.org Studies on the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, have used computational modeling to identify key intermediates like cyclic sulfonium (B1226848) ions, which play a crucial role in the reaction mechanism.

For a reaction involving this compound, such as its hydrolysis or oxidation, computational models would be used to search for the transition state structures. By analyzing the vibrational frequencies of the calculated structure (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate), its identity can be confirmed. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for predicting the reaction rate.

Understanding Substituent Effects (e.g., chlorine, methyl, ethyl) on Reaction Kinetics and Thermodynamics

The substituents on the benzene ring—chlorine, methyl, and the ethyl sulfide group—have profound effects on the reactivity of this compound. lumenlearning.com These effects can be dissected into inductive and resonance (or conjugative) components.

Chlorine (Cl): As a halogen, chlorine is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack by pulling electron density away. lumenlearning.com However, it also has lone pairs that can be donated to the ring through resonance (+R), although this effect is weaker for chlorine compared to oxygen or nitrogen.

Methyl (CH₃): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack (activation).

Ethyl Sulfide (-SCH₂CH₃): The sulfur atom has lone pairs that can be donated to the aromatic ring via resonance (+R), which is a powerful activating effect. However, sulfur is also more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). Generally, the resonance effect dominates, making the sulfide group an activator. The ethyl group itself is a weak electron donor.

Interactive Table: Summary of Substituent Effects on the Phenyl Ring

SubstituentInductive EffectResonance EffectOverall Effect on Ring ReactivityDirecting Effect
-ClElectron-withdrawing (-I)Weakly electron-donating (+R)DeactivatingOrtho, Para
-CH₃Electron-donating (+I)Hyperconjugation (donating)ActivatingOrtho, Para
-SCH₂CH₃Weakly electron-withdrawing (-I)Strongly electron-donating (+R)ActivatingOrtho, Para

In Silico Approaches to Molecular Interactions and Reactivity Prediction (e.g., molecular orbital overlaps, bond dissociation energies)

Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties of molecules like this compound, offering insights into their reactivity and potential interactions at a molecular level. These in silico methods, particularly those rooted in quantum mechanics, can elucidate electronic structure, molecular orbital characteristics, and the energies associated with bond cleavage. While specific experimental and computational studies on this compound are not extensively available in public literature, the established principles and methodologies of computational chemistry allow for a robust prediction of its behavior.

Density Functional Theory (DFT) is a widely used computational method for studying organosulfur compounds, providing a good balance between accuracy and computational cost. researchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-311G, are employed to optimize molecular geometries and calculate a variety of electronic properties. researchgate.netresearchgate.net These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Orbital Analysis

The electronic distribution and energy levels of the molecular orbitals of this compound would be central to understanding its chemical behavior. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.

The presence of the sulfur atom with its lone pairs of electrons, the aromatic ring, and the electron-withdrawing chlorine atom will significantly influence the nature of the frontier orbitals. It is anticipated that the HOMO would have significant contributions from the sulfur atom's p-orbitals and the π-system of the phenyl ring. The LUMO, on the other hand, would likely be a π* orbital of the aromatic ring, with its energy lowered by the presence of the electronegative chlorine atom. The overlap between these frontier orbitals and the orbitals of a reacting species determines the feasibility and pathway of a chemical reaction.

A hypothetical representation of the frontier molecular orbital energies for this compound, as would be calculated using DFT methods, is presented below.

Interactive Data Table: Calculated Frontier Molecular Orbital Properties of this compound (Theoretical)

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, indicating chemical stability.

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. They are based on typical values for similar aromatic sulfide compounds.

Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. libretexts.orgwikipedia.org It is a direct measure of bond strength. Computational methods can provide reliable estimates of BDEs, which are critical for predicting the weakest bond in a molecule and thus its likely point of initial reaction, particularly in radical processes. libretexts.org

For this compound, several key bonds are of interest for predicting its reactivity and degradation pathways:

C(aryl)-S Bond: The bond connecting the phenyl ring to the sulfur atom.

S-C(ethyl) Bond: The bond between the sulfur atom and the ethyl group.

C-Cl Bond: The bond between the phenyl ring and the chlorine atom.

C-H Bonds: Bonds on the methyl and ethyl groups, as well as the aromatic ring.

The strengths of these bonds are influenced by the electronic effects of the substituents on the phenyl ring. The electron-donating methyl group and the electron-withdrawing chlorine atom will have opposing effects on the electron density of the ring and, consequently, on the strength of the attached bonds. Computational studies on related aromatic sulfides can provide a basis for estimating these values. acs.org

Below is an illustrative table of predicted bond dissociation energies for key bonds in this compound.

Interactive Data Table: Predicted Bond Dissociation Energies (BDEs) for this compound (Theoretical)

BondBDE (kcal/mol)Predicted Reactivity Implication
C(aryl)-S85Strong bond, less likely to be the initial site of cleavage.
S-C(ethyl)75Weaker than the C(aryl)-S bond, a potential site for homolytic cleavage.
C-Cl95A strong bond, but can be a site for nucleophilic attack.
C(ethyl)-H98Typical C-H bond strength, less reactive than the sulfur-carbon bonds.

Note: The values in this table are hypothetical estimates based on known BDEs for similar chemical structures and are intended for illustrative purposes. wikipedia.orgucsb.edu Actual values would require specific quantum chemical calculations.

Applications in Organic Synthesis As an Intermediate or Reagent

3-Chloro-6-methylphenyl Ethyl Sulfide (B99878) as a Precursor for Derived Organosulfur Compounds

Aryl sulfides are foundational materials for accessing a variety of other organosulfur compounds with different oxidation states at the sulfur atom. This versatility makes them valuable intermediates in synthetic chemistry.

The sulfur atom in 3-Chloro-6-methylphenyl ethyl sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The selective oxidation of sulfides to sulfoxides, or their further oxidation to sulfones, is a fundamental transformation in organic synthesis. These reactions are typically achieved using a range of oxidizing agents. Common reagents for these transformations include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and other oxidants, often in the presence of a metal catalyst.

The general transformation can be depicted as follows:

Oxidation of this compound

Table 1: Common Oxidizing Agents for Sulfide Oxidation

Oxidizing Agent Typical Product(s) Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Selectivity can often be controlled by reaction conditions.
m-CPBA Sulfoxide, Sulfone A widely used and effective reagent.
Oxone® Sulfone A powerful oxidizing agent that typically leads to the sulfone.
Sodium Periodate (NaIO₄) Sulfoxide Often used for selective oxidation to the sulfoxide.

The carbon-sulfur (C–S) bond in aryl sulfides like this compound can be a site for further chemical modifications. The C–S bond can be cleaved under various conditions, including reductive or oxidative methods, or through transition-metal catalysis. This cleavage can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making aryl sulfides useful in cross-coupling reactions.

Despite the general utility of C–S bond functionalization, specific examples involving this compound are not documented in the available scientific literature.

Role in the Construction of Complex Molecular Architectures

Aryl sulfides can serve as building blocks in the synthesis of more complex molecules, including heterocyclic systems.

The functional groups present in this compound, namely the chloro, methyl, and ethylthio groups, offer potential handles for cyclization reactions to form heterocyclic structures. For instance, the sulfur atom could participate in the formation of sulfur-containing heterocycles. However, a review of scientific databases and literature did not yield specific instances of this compound being used to construct diverse heterocyclic systems.

Multicomponent reactions (MCRs) and domino processes are efficient synthetic strategies that allow for the formation of complex products in a single operation. While organosulfur compounds can be valuable components in such reactions, there is no specific information available that describes the use of this compound in MCRs or domino processes.

Development of Novel Synthetic Reagents Derived from this compound

The development of new reagents from readily available starting materials is a continuous effort in organic chemistry. In principle, this compound could be modified to create novel reagents. For example, transformation of the sulfide into a sulfonium (B1226848) salt could yield a reagent for use in ylide chemistry. Nevertheless, there are no reports in the scientific literature describing the development or application of novel synthetic reagents derived from this compound.

Conclusion and Future Research Outlook

Synthesis and Mechanistic Understanding of 3-Chloro-6-methylphenyl Ethyl Sulfide (B99878)

The construction of the carbon-sulfur (C-S) bond in aryl sulfides is a cornerstone of modern organic synthesis, with numerous applications in pharmaceuticals and material science. Several robust methods can be postulated for the synthesis of 3-Chloro-6-methylphenyl ethyl sulfide.

One of the most classical approaches is through nucleophilic aromatic substitution (SNAr) . This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophile. acs.org In the context of our target molecule, this would likely involve the reaction of 3,4-dichloro-toluene with sodium ethanethiolate. The presence of the electron-withdrawing chloro group would activate the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the expulsion of the leaving group to yield the final product. nih.gov

Transition-metal catalyzed cross-coupling reactions represent a more modern and versatile approach to C-S bond formation. rsc.org These methods offer milder reaction conditions and broader substrate scope.

Copper-Catalyzed Cross-Coupling: The Ullmann condensation, a classical copper-mediated reaction, has been significantly improved over the years. tcichemicals.com A plausible route would involve the coupling of 3-chloro-6-methyl-iodobenzene with ethanethiol (B150549) in the presence of a copper catalyst, a suitable ligand (such as a diamine), and a base. The catalytic cycle is generally believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the aryl sulfide and regenerate the copper(I) catalyst. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful tool for C-S bond formation, often with high efficiency and functional group tolerance. nih.gov A potential synthesis could involve the reaction of 3-chloro-6-methyl-bromobenzene with ethanethiol using a nickel catalyst, often in conjunction with a phosphine (B1218219) ligand. The catalytic cycle for nickel-catalyzed C-S coupling can be complex, potentially involving Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways. rsc.orgrsc.org Mechanistic studies on related systems suggest the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the sulfur nucleophile (or direct reaction with the thiol and base), and subsequent reductive elimination. acs.org

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysis offers an alternative, earth-abundant metal option for such transformations. princeton.edu The reaction of an appropriate aryl halide with ethanethiol in the presence of a cobalt catalyst and a reducing agent could yield the desired product. The mechanism of cobalt-catalyzed C-S coupling is an active area of research, with proposed cycles often involving Co(I) and Co(III) intermediates. nih.gov

Below is a table summarizing potential synthetic strategies for this compound based on analogous reactions reported in the literature.

Reaction TypeAryl Halide SubstrateSulfur SourceCatalyst System (Example)Plausible Yield Range (based on analogs)
Nucleophilic Aromatic Substitution3,4-dichloro-tolueneSodium ethanethiolateBase (e.g., NaH) in a polar aprotic solvent (e.g., DMF)Moderate to Good
Copper-Catalyzed Cross-Coupling3-chloro-6-methyl-iodobenzeneEthanethiolCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3)Good to Excellent
Nickel-Catalyzed Cross-Coupling3-chloro-6-methyl-bromobenzeneEthanethiolNiCl2(dppp), Base (e.g., NaOtBu)Good to Excellent
Cobalt-Catalyzed Cross-Coupling3-chloro-6-methyl-iodobenzeneEthanethiolCoCl2, Ligand, ReductantModerate to Good

Identification of Unexplored Avenues in Synthetic Methodologies and Mechanistic Elucidation

Despite the significant progress in the synthesis of aryl sulfides, several challenges and unexplored avenues remain, particularly concerning the synthesis of complex, polysubstituted molecules like this compound.

One major challenge is achieving regioselectivity in substrates with multiple potential reaction sites. For instance, in a di- or tri-substituted benzene (B151609) ring, directing the C-S bond formation to a specific position while leaving other functional groups intact can be difficult. The development of new ligand systems and catalysts that can differentiate between similar C-X (X = halide) bonds based on their electronic or steric environment is a key area for future research. nih.gov

Furthermore, the development of more sustainable and environmentally benign synthetic methods is a continuous goal. This includes the use of earth-abundant metal catalysts like iron and cobalt, as well as metal-free reaction conditions. princeton.edubohrium.com Photocatalysis, for example, has emerged as a promising green alternative for C-S bond formation, utilizing visible light to drive the reaction under mild conditions. nih.gov

From a mechanistic standpoint, while the general catalytic cycles for many cross-coupling reactions are understood, the precise role of ligands, additives, and the nature of the active catalytic species are often not fully elucidated. nih.gov Deeper mechanistic investigations, utilizing techniques such as in-situ spectroscopy and computational modeling, are crucial for the rational design of more efficient and selective catalysts. nih.gov The exploration of unconventional reaction pathways, such as those involving radical intermediates or novel activation modes, could also lead to new synthetic strategies.

Broader Implications for Advancing Organosulfur Chemistry and Synthetic Organic Chemistry

The pursuit of synthetic methods for molecules like this compound, while seemingly specific, has broader implications for the fields of organosulfur chemistry and synthetic organic chemistry as a whole.

The development of novel and efficient methods for C-S bond formation directly contributes to the toolbox of synthetic chemists, enabling the construction of a wide array of sulfur-containing molecules with potential applications in various fields. Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net For instance, about a quarter of all pharmaceutical drugs contain organosulfur compounds. utsa.edu Therefore, new synthetic methodologies can accelerate the discovery and development of new drugs and functional materials.

Moreover, the challenges encountered in the synthesis of complex molecules push the boundaries of our fundamental understanding of chemical reactivity and catalysis. The need for selectivity and efficiency drives the development of new catalysts and reaction conditions, which can often be applied to other areas of organic synthesis beyond C-S bond formation. The insights gained from mechanistic studies of these reactions can inform the design of catalysts for a variety of other cross-coupling reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Chloro-6-methylphenyl ethyl sulfide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of aryl sulfide derivatives like this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-chloro-6-methylphenol with ethyl mercaptan under acidic conditions (e.g., H₂SO₄ catalysis) can yield the target compound. Key parameters include temperature (65–80°C), stoichiometric ratios (e.g., 1:1.2 for phenol to thiol), and reaction time (2–4 hours) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor progress using TLC or GC-MS to identify intermediates and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the ethyl sulfide group (-SCH₂CH₃) shows characteristic shifts at δ 2.5–3.0 ppm (1H^1H) and δ 35–45 ppm (13C^{13}C) .
  • GC-MS : Identify molecular ion peaks (M⁺) and fragmentation patterns. Compare retention indices with known sulfides to validate purity .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELX software .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
  • Spill management : Absorb with diatomaceous earth or sand; dispose as hazardous waste. Avoid contact with oxidizing agents to prevent sulfoxide/sulfone formation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) to identify discrepancies .
  • Dynamic effects : Consider rotational barriers in the ethyl sulfide group that may cause signal broadening. Variable-temperature NMR can confirm conformational flexibility .
  • Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidized sulfides) that might interfere with spectral interpretation .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT simulations : Calculate electron density maps to identify electrophilic centers (e.g., sulfur atom) and predict regioselectivity. Software like Gaussian or ORCA can model transition states for substitution pathways .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Ethyl sulfide’s steric bulk may slow nucleophilic attack in bulky solvents like DMF .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer :

  • Standardized protocols : Document exact stoichiometry, catalyst loading, and purification steps. Share raw spectral data (e.g., NMR FID files) for peer validation .
  • Collaborative validation : Use round-robin tests to compare yields and spectral results across labs. Address variability by controlling humidity/temperature during synthesis .

Data Contradiction and Analysis

Q. How should conflicting results in reaction yields (e.g., lab-to-lab variability) be investigated?

  • Methodological Answer :

  • Factorial design : Perform a Design of Experiments (DoE) to isolate variables (e.g., solvent purity, stirring rate) affecting yield .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., GC-MS calibration drift) and reagent quality (e.g., thiol oxidation during storage) .

Q. What strategies resolve discrepancies between experimental and computational reactivity predictions?

  • Methodological Answer :

  • Benchmarking : Compare computational models with analogous compounds (e.g., methyl vs. ethyl sulfides) to refine parameters like van der Waals radii .
  • Experimental kinetics : Conduct kinetic isotope effect (KIE) studies to validate predicted transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.